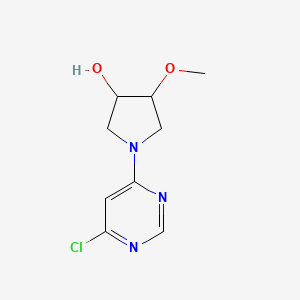

1-(6-Chloropyrimidin-4-yl)-4-methoxypyrrolidin-3-ol

Description

Properties

IUPAC Name |

1-(6-chloropyrimidin-4-yl)-4-methoxypyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O2/c1-15-7-4-13(3-6(7)14)9-2-8(10)11-5-12-9/h2,5-7,14H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELAGGYBPMCFBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CC1O)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-Chloropyrimidin-4-yl)-4-methoxypyrrolidin-3-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrolidine ring substituted with a chloropyrimidine moiety. Its molecular formula is , and it has a molecular weight of approximately 213.67 g/mol. The inclusion of the chloropyrimidine structure suggests potential interactions with biological macromolecules, making it a valuable candidate for drug development.

The biological activity of 1-(6-Chloropyrimidin-4-yl)-4-methoxypyrrolidin-3-ol can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cellular signaling pathways, which can lead to therapeutic effects in diseases such as cancer.

- Receptor Modulation : It may act on receptors, affecting their activation state and influencing downstream signaling pathways.

These interactions often result in altered cellular processes, including proliferation, apoptosis, and inflammation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, similar pyrimidine derivatives have demonstrated significant inhibition rates against key kinases involved in tumor progression.

Table 1: Inhibition Rates of Related Compounds

| Compound Name | Target Kinases | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|---|

| Compound A | Raf1 | 66% | 8.3 |

| Compound B | JNK1 | 67% | 7.5 |

| 1-(6-Chloropyrimidin-4-yl)-4-methoxypyrrolidin-3-ol | TBD | TBD | TBD |

Note: Data for 1-(6-Chloropyrimidin-4-yl)-4-methoxypyrrolidin-3-ol are pending further experimental validation.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes or membranes, potentially leading to bactericidal effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of related compounds has provided insights into optimizing the biological activity of 1-(6-Chloropyrimidin-4-yl)-4-methoxypyrrolidin-3-ol:

- Substituent Variations : Modifications on the pyrrolidine ring have been shown to enhance potency against specific targets.

- Chlorine Atom Positioning : The position of the chlorine atom on the pyrimidine ring significantly affects binding affinity and selectivity.

Table 2: SAR Analysis of Pyrimidine Derivatives

| Substituent Type | Position | Effect on Activity |

|---|---|---|

| Methyl | 2 | Increased potency |

| Ethyl | 3 | Decreased potency |

| Chlorine | 6 | Essential for activity |

Case Studies

Several studies have investigated compounds structurally related to 1-(6-Chloropyrimidin-4-yl)-4-methoxypyrrolidin-3-ol:

- Inhibition of Spleen Tyrosine Kinase (Syk) : A related compound was found to inhibit Syk effectively, suggesting that similar mechanisms could be explored for our target compound .

- Dual Kinase Inhibitors : Research has shown that compounds with dual inhibition profiles against kinases like Raf1 and JNK1 exhibit enhanced anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Pyrrolidine vs. Piperidine Derivatives

- 1-(6-Chloropyrimidin-4-yl)-4-piperidinol (SynChem Cat # SC-22125): Replaces the pyrrolidine ring with a six-membered piperidine, reducing ring strain and altering conformational flexibility.

- This modification could enhance binding to acidic residues in enzymes or receptors, as seen in antifungal applications .

Azetidine Derivatives

- Ethyl 1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylate : A four-membered azetidine ring increases ring strain but improves metabolic stability. The ester group at position 3 offers a prodrug strategy, enabling controlled release of active metabolites in vivo .

Substituent Modifications

Hydroxyl vs. Methoxy Groups

- (R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol: Stereoisomer of the target compound but lacks the methoxy group.

- Ethyl 1-(6-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate : Replaces the hydroxyl and methoxy groups with an ester, significantly altering lipophilicity and bioavailability. This derivative is more suited for passive membrane diffusion in drug delivery systems .

Chloropyrimidine Modifications

- 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline (EP 4374877 A2): Incorporates an aniline group instead of pyrrolidine, enabling conjugation with aromatic systems. This structural shift is critical in the synthesis of kinase inhibitors targeting ATP-binding pockets .

Stability and Handling Considerations

The target compound’s methoxy group improves stability over hydroxylated analogues, enabling room-temperature storage . In contrast, piperidin-3-amine hydrochloride derivatives require refrigeration to prevent hydrolysis .

Preparation Methods

Preparation Methods

Starting Materials and Key Intermediates

- 2,4-Dichloropyrimidine or 2,4,6-Trichloropyrimidine : Commonly used as the pyrimidine core precursor, allowing selective substitution at the 4- and 6-positions.

- (3R)- or (3S)-Pyrrolidin-3-ol derivatives : These provide the chiral pyrrolidine ring with hydroxyl and methoxy substituents.

General Synthetic Route

Step 1: Selective Chlorination or Functionalization of Pyrimidine

- Starting from 2,4-dichloropyrimidine, selective substitution at the 4-position can be achieved by reaction with nucleophiles such as amines or hydroxyl-containing pyrrolidine derivatives.

- The 6-chloro substituent is typically retained to provide the chloropyrimidinyl moiety in the final product.

Step 2: Preparation of 4-Methoxypyrrolidin-3-ol

- The pyrrolidin-3-ol ring is synthesized or modified to introduce a methoxy group at the 4-position.

- This can be achieved by methylation of the corresponding 4-hydroxy pyrrolidine intermediate using methylating agents like methyl iodide under basic conditions.

Step 3: Coupling via Nucleophilic Aromatic Substitution (S_NAr)

- The nucleophilic nitrogen or oxygen of the pyrrolidin-3-ol derivative attacks the 4-chloropyrimidine ring.

- This S_NAr reaction typically requires heating, sometimes under microwave conditions, and the presence of a base such as DIPEA (N,N-diisopropylethylamine) to facilitate substitution.

- Solvents like DMA (dimethylacetamide) or DMF (dimethylformamide) are commonly used.

Step 4: Purification and Characterization

- The crude product is purified by silica gel chromatography, often using mixtures of dichloromethane and methanol with ammonia to prevent protonation of amines.

- The product is characterized by NMR (1H, 13C), mass spectrometry, and sometimes chiral HPLC to confirm stereochemistry.

Example Preparation from Literature

A closely related synthetic approach was reported in the preparation of pyrimidine-pyrrolidine derivatives for EGFR inhibitors, where:

- 2,4-dichloropyrimidine was reacted with a pyrrolidinyl amine derivative under microwave heating at 140 °C for 30 minutes in DMA with DIPEA.

- The reaction mixture was worked up by absorption onto SCX ion-exchange resin, washed, and eluted with ammonia/methanol/dichloromethane mixtures.

- The crude product was purified by flash chromatography to afford the desired substituted pyrimidine-pyrrolidine compound in moderate to good yields (around 60%).

Alternative Methods

- Some patents describe the use of protected amino or hydroxyl groups on the pyrrolidine ring to facilitate coupling and then subsequent deprotection to yield the free hydroxyl and methoxy functionalities.

- Reductive amination or amide coupling methods may be used to further functionalize or derivatize the pyrrolidine moiety after initial coupling.

Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2,4-Dichloropyrimidine + pyrrolidin-3-ol derivative + DIPEA | DMA | 140 °C (microwave) | 0.5 h | ~60 | S_NAr substitution at 4-position |

| 2 | Methyl iodide + base (e.g., K2CO3) | Acetone/DMF | RT to reflux | Several h | High | Methylation of 4-hydroxy group |

| 3 | Purification by silica gel chromatography | DCM/MeOH/NH3 | RT | N/A | N/A | Use of ammonia to prevent protonation |

Research Findings and Analysis

- The S_NAr reaction is the key step for linking the pyrrolidin-3-ol moiety to the chloropyrimidine ring, favored due to the electron-deficient nature of the pyrimidine ring and the good leaving ability of chlorine.

- Microwave-assisted heating significantly reduces reaction times and can improve yields and purity.

- Protecting groups on the pyrrolidine nitrogen or hydroxyl groups can improve selectivity and facilitate purification but require additional steps for removal.

- The stereochemistry at the pyrrolidin-3-ol ring is preserved during coupling, which is critical for biological activity.

- The presence of the methoxy group at the 4-position of the pyrrolidine ring enhances solubility and can modulate biological properties.

Q & A

Q. What are the optimal synthetic routes for 1-(6-Chloropyrimidin-4-yl)-4-methoxypyrrolidin-3-ol, and how can its purity be validated?

Answer: The synthesis of this compound likely involves multi-step reactions, including nucleophilic substitution and protection/deprotection strategies. For example:

- Chloropyrimidine coupling : Reacting a chloropyrimidine precursor (e.g., 6-chloropyrimidin-4-amine) with a functionalized pyrrolidine intermediate under Pd-catalyzed cross-coupling conditions .

- Hydroxyl group protection : The 3-hydroxyl group on pyrrolidine may require protection (e.g., using tert-butyldimethylsilyl (TBS) groups) to prevent side reactions during methoxylation .

- Purification : Column chromatography with ethyl acetate/hexane gradients (1:4 ratio) is effective for isolating intermediates .

- Purity validation : Use HPLC with UV detection (λ = 254 nm) and LC-MS to confirm molecular weight and purity (>95%) .

Q. How can the stereochemistry of 1-(6-Chloropyrimidin-4-yl)-4-methoxypyrrolidin-3-ol be confirmed experimentally?

Answer:

- Chiral chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .

- X-ray crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine derivative) to determine absolute configuration .

- NMR spectroscopy : Analyze coupling constants (e.g., ) in the pyrrolidine ring to infer relative stereochemistry. For example, trans-3,4-substituted pyrrolidines show distinct NOE correlations between axial protons .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in kinase inhibition assays?

Answer:

- Functional group modulation : Compare analogues with variations in the chloropyrimidine (e.g., 6-bromo vs. 6-chloro) and pyrrolidine substituents (e.g., 4-methoxy vs. 4-hydroxy). Evidence from similar pyridinyl-pyrrolidine hybrids shows that electron-withdrawing groups (e.g., Cl) enhance binding to ATP pockets in kinases .

- Binding assays : Use fluorescence polarization (FP) assays with recombinant kinases (e.g., JAK2 or EGFR) to measure IC values. Include positive controls like staurosporine .

- Molecular docking : Perform in silico simulations using AutoDock Vina to predict interactions with kinase active sites, focusing on hydrogen bonds between the 3-hydroxyl group and conserved residues (e.g., Glu738 in EGFR) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Meta-analysis : Aggregate data from multiple studies (e.g., cytotoxicity in leukemia vs. solid tumors) and normalize using standardized protocols (e.g., MTT assay vs. ATP-based luminescence) .

- Control experiments : Verify batch-to-batch consistency via NMR and LC-MS to rule out impurities affecting activity .

- Orthogonal assays : Cross-validate results using CRISPR-mediated gene knockout models to confirm target specificity. For example, if the compound is reported to inhibit PI3K, test its efficacy in PI3Kα-knockout cell lines .

Q. What methodologies are suitable for studying the metabolic stability of this compound in preclinical models?

Answer:

- In vitro microsomal assays : Incubate the compound with liver microsomes (human or murine) and quantify metabolites via UPLC-QTOF. Monitor demethylation of the 4-methoxy group or hydroxylation of the pyrrolidine ring .

- Stable isotope labeling : Synthesize a deuterated analogue (e.g., -methoxy group) to track metabolic pathways using mass spectrometry .

- In vivo pharmacokinetics : Administer the compound to Sprague-Dawley rats (IV and PO routes) and measure plasma half-life (), , and bioavailability. Use non-compartmental analysis in Phoenix WinNonlin .

Q. How does the spatial arrangement of substituents influence the compound’s solubility and membrane permeability?

Answer:

- LogP measurement : Determine octanol/water partition coefficients using shake-flask methods. The 4-methoxy group increases hydrophilicity compared to alkyl substituents, as seen in similar pyrrolidine derivatives (LogP reduction by ~0.5 units) .

- Permeability assays : Use Caco-2 cell monolayers to assess passive diffusion. Polar groups (e.g., 3-OH) may reduce permeability, but this can be mitigated by prodrug strategies (e.g., esterification of the hydroxyl group) .

- Solubility enhancement : Co-crystallize with cyclodextrins or use amorphous solid dispersions to improve aqueous solubility for in vivo studies .

Q. What advanced spectroscopic techniques are recommended for characterizing reactive intermediates during synthesis?

Answer:

- In situ FTIR : Monitor reaction progress by tracking carbonyl or C-Cl stretching vibrations (e.g., 1680 cm for pyrimidine intermediates) .

- Cryogenic NMR : Use low-temperature -NMR to stabilize transient intermediates (e.g., oxonium ions during methoxylation) .

- EPR spectroscopy : Detect radical species in oxidation/reduction steps (e.g., during deprotection of hydroxyl groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.